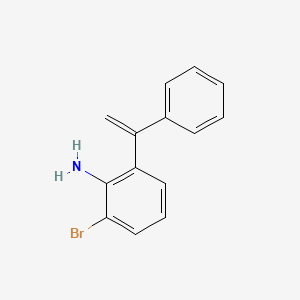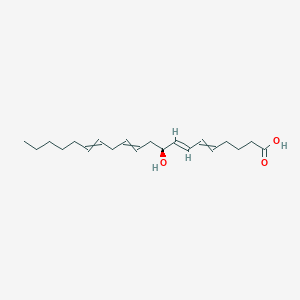
(S,5Z,7E,11Z,14Z)-9-hydroxyicosa-5,7,11,14-tetraenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9(S)-Hydroxy-5Z,7E,11Z,14Z-eicosatetraenoic acid is a bioactive lipid derived from arachidonic acid. It is one of the hydroxy-eicosatetraenoic acids (HETEs) and plays a significant role in various physiological and pathological processes, including inflammation and vascular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9(S)-Hydroxy-5Z,7E,11Z,14Z-eicosatetraenoic acid typically involves the enzymatic oxidation of arachidonic acid. This process is catalyzed by lipoxygenases, specifically 9-lipoxygenase. The reaction conditions often include a buffered aqueous solution at a physiological pH, with the presence of oxygen to facilitate the oxidation process.
Industrial Production Methods
Industrial production of 9(S)-Hydroxy-5Z,7E,11Z,14Z-eicosatetraenoic acid may involve biotechnological approaches using genetically engineered microorganisms that express the necessary lipoxygenase enzymes. These microorganisms are cultured in bioreactors under controlled conditions to optimize the yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
9(S)-Hydroxy-5Z,7E,11Z,14Z-eicosatetraenoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex eicosanoids.
Reduction: Reduction reactions can convert the hydroxy group to a hydroxyl group.
Esterification: The hydroxy group can react with carboxylic acids to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of lipoxygenase.
Reduction: Reducing agents such as sodium borohydride can be used.
Esterification: Acid chlorides or anhydrides in the presence of a base like pyridine are typical reagents.
Major Products
Oxidation: Leads to the formation of various eicosanoids.
Reduction: Produces 9-hydroxy derivatives.
Esterification: Results in the formation of esterified eicosanoids.
Scientific Research Applications
9(S)-Hydroxy-5Z,7E,11Z,14Z-eicosatetraenoic acid has numerous applications in scientific research:
Chemistry: Used as a standard for analytical methods and in the study of lipid oxidation mechanisms.
Biology: Investigated for its role in cell signaling and regulation of inflammatory responses.
Medicine: Explored for its potential therapeutic effects in inflammatory diseases and cardiovascular conditions.
Industry: Utilized in the development of bioactive compounds and as a biochemical marker in various assays.
Mechanism of Action
9(S)-Hydroxy-5Z,7E,11Z,14Z-eicosatetraenoic acid exerts its effects primarily through the activation of specific receptors on cell surfaces, such as G-protein coupled receptors. It modulates various signaling pathways, including those involved in inflammation and vascular tone regulation. The compound can influence the production of other bioactive lipids, thereby amplifying its physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 12(S)-Hydroxy-5Z,8Z,10E,14Z-eicosatetraenoic acid
- 15(S)-Hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid
- 5(S)-Hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid
Uniqueness
9(S)-Hydroxy-5Z,7E,11Z,14Z-eicosatetraenoic acid is unique due to its specific position of the hydroxy group and the configuration of its double bonds. This structural specificity allows it to interact with distinct receptors and enzymes, leading to unique biological activities compared to other hydroxy-eicosatetraenoic acids.
Properties
Molecular Formula |
C20H32O3 |
|---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(7E,9S)-9-hydroxyicosa-5,7,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-10-13-16-19(21)17-14-11-9-12-15-18-20(22)23/h6-7,9-11,13-14,17,19,21H,2-5,8,12,15-16,18H2,1H3,(H,22,23)/b7-6?,11-9?,13-10?,17-14+/t19-/m0/s1 |
InChI Key |
KATOYYZUTNAWSA-CXOYRRCJSA-N |
Isomeric SMILES |
CCCCCC=CCC=CC[C@@H](/C=C/C=CCCCC(=O)O)O |
Canonical SMILES |
CCCCCC=CCC=CCC(C=CC=CCCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


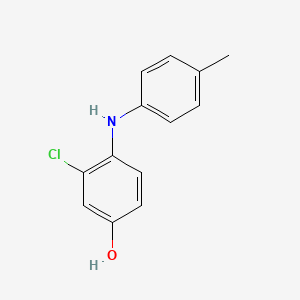
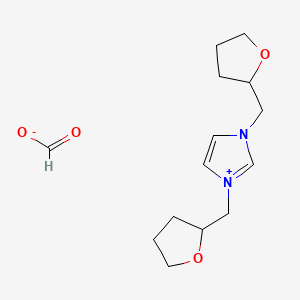
![N-(3-chloro-4-fluorobenzyl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14113546.png)
![Benzo[e]pyrrolo[2,1-c][1,2,4]triazine](/img/structure/B14113552.png)
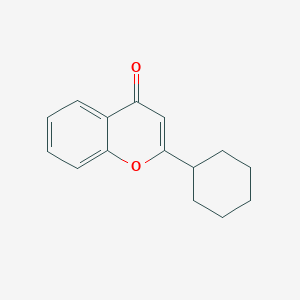
![2-(2-{3-[(4-Methylpiperazin-1-yl)methyl]phenyl}-1,3-thiazol-4-yl)aceticacid](/img/structure/B14113567.png)
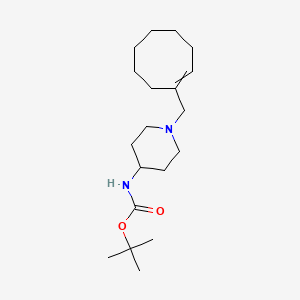

![3-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B14113578.png)
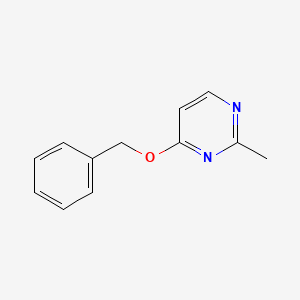
![3-(1-acetyl-5-(1-acetyl-1H-benzo[d]imidazol-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one](/img/structure/B14113583.png)
![2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B14113614.png)
![N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide](/img/structure/B14113615.png)
